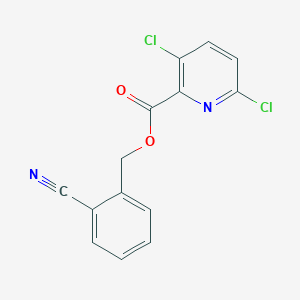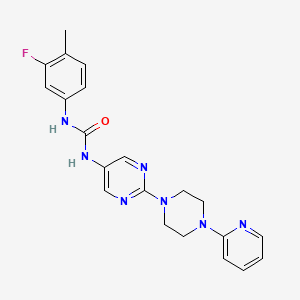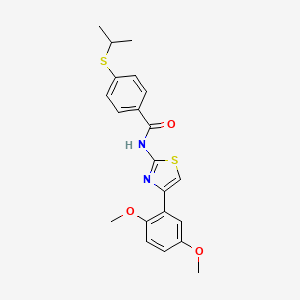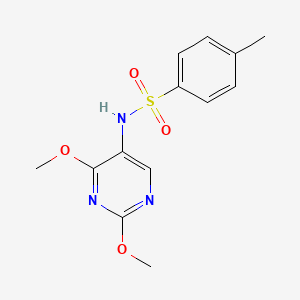
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate is an organic compound that features a pyridine ring substituted with chlorine atoms at the 3 and 6 positions, a carboxylate ester group at the 2 position, and a (2-cyanophenyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate typically involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with (2-cyanophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the (2-cyanophenyl)methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of (2-cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylic acid.
Reduction: Formation of (2-aminophenyl)methyl 3,6-dichloropyridine-2-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
3,6-Dichloropyridine-2-carboxylic acid: Shares the pyridine core and chlorine substitutions but lacks the (2-cyanophenyl)methyl group.
(2-Cyanophenyl)methyl benzoate: Similar ester structure but with a benzoate instead of a pyridine ring.
2,6-Dichloropyridine: Lacks the carboxylate ester and (2-cyanophenyl)methyl group.
Uniqueness: (2-Cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitrile and ester groups, along with the dichloropyridine core, makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(2-cyanophenyl)methyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-11-5-6-12(16)18-13(11)14(19)20-8-10-4-2-1-3-9(10)7-17/h1-6H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSZHBZBXYIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2920624.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)
![6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920627.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2920630.png)

![3-(Azidomethyl)bicyclo[4.1.0]heptane](/img/structure/B2920633.png)






![2-methyl-N-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenyl)propanamide](/img/structure/B2920642.png)
